URAT1 transporter assays often suffer from solvent toxicity when using high-concentration probenecid. Benzbromarone offers nanomolar-range inhibition, ensuring clean baselines and high signal-to-noise ratios. • URAT1 IC50 ~50 nM vs. probenecid’s ~100 µM; eliminates DMSO artifacts. • CYP2C9 Ki = 19.3 nM for robust DDI screening. • BSEP IC50 = 7.67 µM, calibrates DILI risk models. • BCS II model for solubility-enhancing formulation development. Procure to standardize your ADME-Tox workflows.
Benzbromarone (CAS 3562-84-3) is a halogenated benzofuran derivative widely utilized in chemoinformatics, pharmacology, and predictive toxicology as a highly potent uricosuric agent and a benchmark cytochrome P450 (CYP2C9) inhibitor . As a Biopharmaceutics Classification System (BCS) Class II compound characterized by low aqueous solubility and high intestinal permeability, it serves as a critical reference standard in renal transporter assays—specifically targeting URAT1 and GLUT9—and in vitro models evaluating drug-induced liver injury (DILI) [1]. Its well-documented pharmacokinetic profile, potent inhibitory constants, and defined mechanisms of mitochondrial toxicity make it an indispensable tool for assay validation, drug-drug interaction (DDI) screening, and the calibration of predictive ADME-Tox workflows.
URAT1 inhibitor for urate transport and excretion studies.
Reported higher target engagement relative to probenecid and lesinurad in URAT1 assays.
Active metabolite (6-hydroxybenzbromarone) may support sustained pathway inhibition.
Supports combination therapy research with xanthine oxidase inhibitors.
Substituting Benzbromarone with other classic uricosurics (e.g., probenecid) or alternative CYP2C9 inhibitors (e.g., sulfaphenazole) severely compromises assay sensitivity and dynamic range . In transporter screening, probenecid requires micromolar to millimolar concentrations to achieve baseline URAT1 inhibition, whereas Benzbromarone operates in the low nanomolar range, preventing solvent-induced artifacts and solubility limits in high-throughput screens [1]. Furthermore, in predictive toxicology, generic hepatotoxins fail to replicate Benzbromarone's specific dual-mechanism of DILI, which involves both potent Bile Salt Export Pump (BSEP) inhibition and mitochondrial β-oxidation uncoupling [2]. Utilizing less potent or mechanistically divergent analogs leads to inaccurate IC50 benchmarking, poor signal-to-noise ratios, and compromised predictive validity in late-stage drug development.
Uricosuric class does not assure interchangeable URAT1 inhibition; selectivity profiles differ markedly among benzbromarone, probenecid, lesinurad, and dotinurad.
Active metabolite 6-hydroxybenzbromarone contributes to sustained pathway effect; parent‑compound concentration alone may not predict pharmacodynamic response.
Off‑target transporter inhibition (OAT1, ABCG2) and CYP2C9 interaction potential may confound URAT1‑specific pathway studies.
In comparative in vitro cell-based uric acid uptake assays utilizing human URAT1-expressing HEK293 cells, Benzbromarone demonstrates exceptionally high affinity for the human URAT1 transporter. Benzbromarone achieves a half-maximal inhibitory concentration (IC50) of 0.22 µM, whereas the common clinical benchmark probenecid requires an IC50 of 22 µM to achieve the same effect [1]. This represents an exact 100-fold increase in potency.
| Evidence Dimension | Human URAT1 Inhibitory Concentration (IC50) |
| Target Compound Data | 0.22 µM |
| Comparator Or Baseline | Probenecid (22 µM) |
| Quantified Difference | 100-fold greater potency |
| Conditions | In vitro cell-based uric acid uptake assay (hURAT1-HEK293) |
Enables researchers to establish a highly sensitive positive control baseline in urate transporter screening without the solubility constraints and solvent artifacts associated with high-dose probenecid.
Benzbromarone is recognized as a 'super-inhibitor' of the cytochrome P450 2C9 (CYP2C9) isoenzyme. Binding affinity data indicates that Benzbromarone binds to CYP2C9 with a Ki value of 19.3 nM. In contrast, sulfaphenazole, another widely used selective CYP2C9 inhibitor, exhibits a Ki of 0.3 µM (300 nM) . This demonstrates that Benzbromarone possesses a >15-fold stronger binding affinity for the CYP2C9 active site.
| Evidence Dimension | CYP2C9 Binding Affinity (Ki) |
| Target Compound Data | 19.3 nM |
| Comparator Or Baseline | Sulfaphenazole (300 nM) |
| Quantified Difference | >15-fold stronger binding affinity |
| Conditions | In vitro recombinant human CYP2C9 / microsomal assay |
Provides an ultra-potent benchmark for rigorous drug-drug interaction (DDI) profiling, ensuring maximum dynamic range when mapping CYP2C9 active site interactions.
In mammalian inside-out membrane vesicle assays measuring taurocholic acid transport, Benzbromarone acts as a potent inhibitor of the Bile Salt Export Pump (BSEP) with an IC50 of 7.67 µM[1]. When compared to weak MDR3/BSEP inhibitors or non-hepatotoxic analogs (which typically show IC50 values >80 µM), Benzbromarone's sub-10 µM potency firmly classifies it as a 'Most-DILI-concern' reference compound [2].
| Evidence Dimension | BSEP Inhibition (IC50) |
| Target Compound Data | 7.67 µM |
| Comparator Or Baseline | Weak BSEP inhibitors (e.g., Etodolac, >80 µM) |
| Quantified Difference | Sub-10 µM potency defining severe DILI risk |
| Conditions | Mammalian inside-out membrane vesicle assay (taurocholic acid transport) |
Essential for validating predictive toxicology assays designed to flag compounds with high risk for cholestatic drug-induced liver injury (DILI) during early preclinical development.
Due to its 100-fold greater potency compared to probenecid, Benzbromarone is the optimal reference standard for evaluating novel selective urate reabsorption inhibitors (SURIs). Procuring Benzbromarone allows assay developers to establish a reliable, low-concentration baseline in HEK293 cell-based uptake assays, avoiding the solvent-induced cytotoxicity associated with millimolar doses of weaker alternatives[1].
Benzbromarone is utilized as a benchmark strong CYP2C9 inhibitor in human liver microsome (HLM) and recombinant CYP assays. Its low nanomolar binding affinity (Ki = 19.3 nM) ensures complete enzyme saturation, making it a critical procurement choice for determining the metabolic stability and interaction potential of new chemical entities .
As a 'Most-DILI-concern' compound, Benzbromarone is procured for use in inside-out vesicle assays and sandwich-cultured human hepatocytes (SCHH). Its established BSEP IC50 of 7.67 µM makes it an essential calibrator for predictive toxicology models detecting bile acid accumulation and idiosyncratic drug-induced liver injury risk[2].
Given its classification as a BCS Class II drug (low solubility, high permeability), Benzbromarone serves as a rigorous model active pharmaceutical ingredient (API) in the development of solubility-enhancing drug delivery systems. It is frequently procured by formulation scientists to test the efficacy of solid dispersions, lipid-based formulations, and cyclodextrin complexations [3].
Acute Toxic;Health Hazard;Environmental Hazard